molecular formula C22H21BrN2O3S B3658283 N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B3658283
M. Wt: 473.4 g/mol
InChI Key: NWPIKHRMMDTOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a methylbenzyl group, and a methylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-aminobenzamide with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group. This can be accomplished by reacting the intermediate product with methylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Methylbenzyl Group: The final step involves the attachment of the 4-methylbenzyl group. This can be achieved through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
  • N-(2-fluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
  • N-(2-iodophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Uniqueness

N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

N-(2-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-16-7-9-17(10-8-16)15-25(29(2,27)28)19-13-11-18(12-14-19)22(26)24-21-6-4-3-5-20(21)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPIKHRMMDTOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.